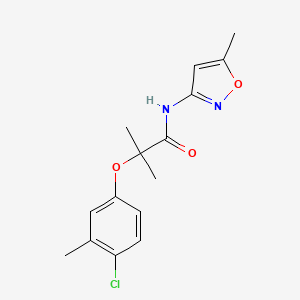
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that have been widely studied for their diverse biological activities and chemical properties. Compounds with similar structural frameworks have been synthesized and analyzed to understand their molecular structures, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds structurally related to the specified chemical involves various chemical reactions, highlighting the flexibility and complexity of organic synthesis techniques. For instance, a study on the synthesis and gastric acid antisecretory activity of related compounds revealed the potential for isosteric replacement in the synthesis process, which could imply similar strategies for the chemical of interest (I. Ueda et al., 1991).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations, as performed on related compounds, offer insights into the molecular structure, including bond lengths, bond angles, and the overall geometry of the molecule. This level of analysis aids in understanding the electronic and structural features critical for the compound’s reactivity and interactions (A. Viji et al., 2020).
Chemical Reactions and Properties
Studies on similar compounds have explored various chemical reactions, including the formation of hydrogen-bonded chains, indicating the compound’s potential to participate in specific chemical interactions due to its functional groups (Jorge Trilleras et al., 2005). These interactions are crucial for understanding the compound's behavior in different chemical environments.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior under various conditions. Although specific data for the compound is not available, research on structurally related compounds provides a basis for predicting these properties. For instance, the crystal structure and herbicidal activity of a related compound offer insights into the physical characteristics that could be expected (Liu et al., 2007).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-9-7-11(5-6-12(9)16)20-15(3,4)14(19)17-13-8-10(2)21-18-13/h5-8H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKQZEAKVICLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




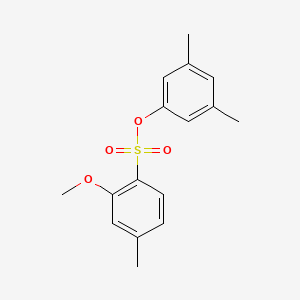
![(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4643154.png)


![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4643178.png)
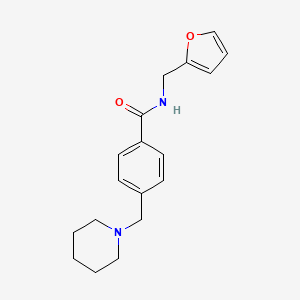
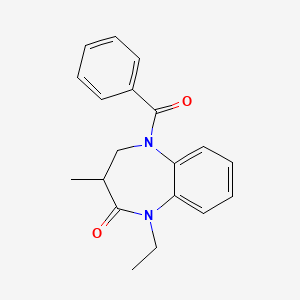
![ethyl 2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643202.png)
![N-(2,3-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4643208.png)
![6-cyclopropyl-1-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4643211.png)
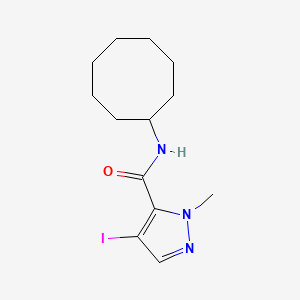
![N-[4-(acetylamino)-3-methylphenyl]-1-adamantanecarboxamide](/img/structure/B4643233.png)
![5-bromo-4-chloro-2-({[3-(4-morpholinyl)propyl]amino}methylene)-1,2-dihydro-3H-indol-3-one](/img/structure/B4643236.png)